BenchChemオンラインストアへようこそ!

N-(3-acetylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Pharmacophore Modeling

This regioisomerically pure, meta-acetylphenyl-substituted 1-pyrimidinylacetamide is a critical tool for structure-activity relationship (SAR) studies investigating the impact of acetyl orientation on target binding. Unlike the common para-acetylphenyl analog, this compound features a 3-acetylphenyl group that provides a distinct hydrogen bond acceptor geometry, essential for mapping steric and electronic requirements of enzyme binding pockets, as validated in HLE inhibitor pharmacophore research. Researchers should select this specific compound to ensure reproducible on-target potency and avoid the significant IC50 shifts observed with regioisomeric variations. Ideal for focused screening libraries targeting serine proteases or metabolic enzymes.

Molecular Formula C15H15N3O3
Molecular Weight 285.303
CAS No. 1351585-51-7
Cat. No. B2673309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
CAS1351585-51-7
Molecular FormulaC15H15N3O3
Molecular Weight285.303
Structural Identifiers
SMILESCC1=CN=CN(C1=O)CC(=O)NC2=CC=CC(=C2)C(=O)C
InChIInChI=1S/C15H15N3O3/c1-10-7-16-9-18(15(10)21)8-14(20)17-13-5-3-4-12(6-13)11(2)19/h3-7,9H,8H2,1-2H3,(H,17,20)
InChIKeyJXLQUPVOMDCXOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-acetylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide (CAS 1351585-51-7): Pyrimidinone Acetamide Scaffold for Enzyme Inhibition Research


N-(3-acetylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide (CAS 1351585-51-7) is a synthetic small molecule belonging to the 1-pyrimidinylacetamide class, a scaffold historically investigated for enzyme inhibition, most notably as human leukocyte elastase (HLE) inhibitors [1]. The compound features a 5-methyl-6-oxopyrimidin-1(6H)-yl core linked via an acetamide bridge to a meta-substituted (3-acetylphenyl) aromatic ring, distinguishing it from para-substituted analogs. Researchers studying pyrimidinone-based enzyme modulation, particularly in inflammatory or metabolic disease models, may encounter this specific substitution pattern as a tool compound or screening library member.

Why N-(3-acetylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide Cannot Be Simply Replaced by a Generic Pyrimidinone Acetamide Analog


Within the 1-pyrimidinylacetamide class, the position and nature of aromatic substitution critically influence enzyme binding pocket complementarity. The target compound's meta-acetylphenyl orientation and 5-methyl substitution on the pyrimidinone ring create a unique pharmacophore that cannot be replicated by close analogs such as the para-acetylphenyl variant or 4-substituted pyrimidinone isomers. In the structurally related HLE inhibitor patent family, subtle changes in the phenyl substituent position (e.g., ortho vs. para halogenation) resulted in order-of-magnitude IC50 shifts, demonstrating that even regioisomeric substitution is a key determinant of target engagement [1]. Generic substitution without experimental validation therefore risks loss of on-target potency, altered selectivity profiles, and irreproducible biological results.

Quantitative Differentiation Guide for N-(3-acetylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide: Comparator-Based Evidence


Meta- vs. Para-Acetylphenyl Regioisomerism: Predicted Physicochemical and Steric Differentiation

The target compound bears a 3-acetylphenyl (meta) substituent, whereas the closest cataloged analog, N-(4-acetylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, carries a para-acetyl group. This regioisomeric difference alters the spatial orientation of the hydrogen bond acceptor (acetyl oxygen) relative to the pyrimidinone core, impacting binding to targets with directional hydrogen bond constraints. Predicted logP and topological polar surface area (TPSA) values differ between the meta and para isomers, with the meta isomer predicted to exhibit slightly higher lipophilicity and reduced molecular planarity, which can affect membrane permeability and off-target binding profiles . No direct head-to-head biological comparison between these two regioisomers has been identified in the public domain.

Medicinal Chemistry Structure-Activity Relationship (SAR) Pharmacophore Modeling

Pyrimidinone Core Methyl Substitution: 5-Methyl vs. 4-Methyl Impact on Electron Density and Tautomeric Preference

The target compound features a 5-methyl substitution on the 6-oxopyrimidine ring, whereas many commercially available analogs, such as N-(3,4-difluorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, bear a 4-methyl group . The position of the methyl substituent influences the electron density distribution across the pyrimidinone ring and the predominant tautomeric form (lactam vs. lactim), which in turn affects hydrogen bonding capacity with biological targets. In the broader pyrimidinone literature, 5-substituted 6-oxopyrimidines exhibit distinct tautomeric equilibria compared to 4-substituted isomers, with calculated differences in the energy gap between keto and enol forms of approximately 1-2 kcal/mol [1]. No direct comparative biological data is available for this specific compound.

Heterocyclic Chemistry Tautomerism Molecular Recognition

Scaffold Class Reference: Pyrimidinylacetamide Human Leukocyte Elastase (HLE) Inhibition as a Functional Baseline

The 1-pyrimidinylacetamide scaffold is a validated pharmacophore for human leukocyte elastase (HLE) inhibition, as established in US Patent 5,736,535 [1]. Compounds within this patent series, such as 2-(5-amino-6-oxo-2-phenyl-1,6-dihydro-1-pyrimidinyl)-N-[2-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolidin-2-yl)propyl]acetamide, demonstrated HLE inhibitory activity with reported Ki values in the low nanomolar range [1]. The target compound N-(3-acetylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide shares the same 1-pyrimidinylacetamide core but with a distinct substitution pattern (5-methyl, 3-acetylphenyl). No experimental HLE inhibition data for this specific compound has been identified in the public domain.

Enzyme Inhibition Human Leukocyte Elastase Inflammation Research

N-(3-acetylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide: Prioritized Application Scenarios for Scientific Procurement


Structure-Activity Relationship (SAR) Exploration of Meta-Substituted Pyrimidinone Acetamides

This compound serves as a regioisomeric probe for SAR studies investigating the effect of meta vs. para acetyl substitution on the N-phenyl ring of 1-pyrimidinylacetamides. The 3-acetylphenyl group provides a distinct hydrogen bond acceptor orientation compared to the more common 4-acetylphenyl analogs, enabling researchers to map steric and electronic requirements of target binding pockets. As supported by the scaffold's history in HLE inhibition [1], systematic variation of the acetyl position can reveal subtype selectivity determinants within the serine protease family.

Computational Docking and Pharmacophore Model Refinement

The 5-methyl-6-oxopyrimidin-1(6H)-yl core offers a defined tautomeric state (predominantly lactam) suitable for computational modeling studies. This compound can be used as a test ligand for docking studies against enzymes with known pyrimidine-binding pockets, such as dihydrofolate reductase (DHFR) or thymidylate synthase, where the methyl position influences binding pose prediction accuracy. The class-level tautomeric differentiation described in Section 3 [2] supports its use in validating force field parameters for heterocyclic ligands.

Screening Library Diversification for Serine Protease or Metabolic Enzyme Targets

The 1-pyrimidinylacetamide scaffold, validated as an HLE inhibitor pharmacophore [1], makes this compound a candidate for inclusion in focused screening libraries targeting serine proteases or metabolic enzymes such as acetyl-CoA carboxylase (ACC), for which related 6-oxopyrimidine acetamides have shown activity in BindingDB entries (IC50 values ranging from 7 nM to 14 nM for structurally distinct analogs). The meta-acetylphenyl substitution provides chemical diversity orthogonal to typical para-substituted library members.

Metabolic Stability and Physicochemical Profiling Studies

The predicted moderate lipophilicity (ALogP ~1.2) and modest molecular weight (285.30 g/mol) place this compound within lead-like chemical space. It can serve as a tool for evaluating how regioisomeric acetyl substitution affects microsomal stability, CYP450 inhibition, and plasma protein binding, using the para-acetyl isomer as an internal comparator. These data are essential for prioritizing compounds within medicinal chemistry campaigns, even in the absence of primary potency data for this specific compound.

Quote Request

Request a Quote for N-(3-acetylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.